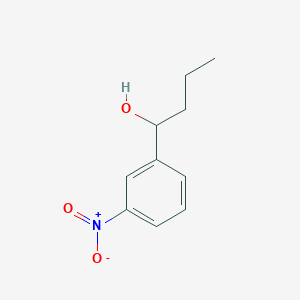
2-Nitrophenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 4-butoxybenzoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 4-butoxybenzoate typically involves the esterification of 2-nitrophenol with 4-butoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and 4-butoxybenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-Aminophenyl 4-butoxybenzoate.
Substitution: Various substituted phenyl 4-butoxybenzoates.
Hydrolysis: 2-Nitrophenol and 4-butoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate for investigating biochemical pathways.
Medicine: Potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl 4-butoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester bond can be hydrolyzed by esterases, releasing the active components that can exert their effects on specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrophenyl acetate
- 4-Nitrophenyl benzoate
- 2-Nitrophenyl 4-methoxybenzoate
Comparison
2-Nitrophenyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility and reactivity compared to other nitrophenyl esters. The butoxy group can also affect the compound’s interaction with biological targets, making it distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
579521-72-5 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2-nitrophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C17H17NO5/c1-2-3-12-22-14-10-8-13(9-11-14)17(19)23-16-7-5-4-6-15(16)18(20)21/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
RPAZMDUPHFXMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


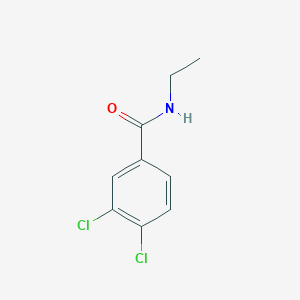
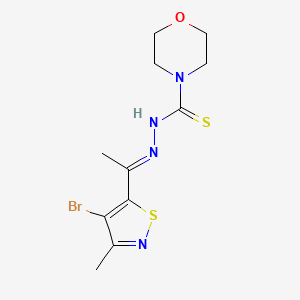
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
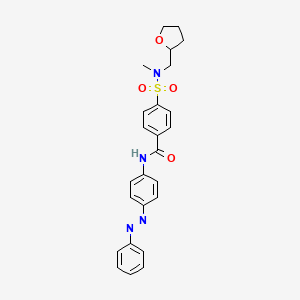
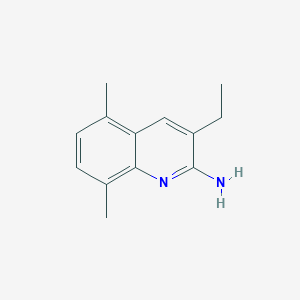

![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
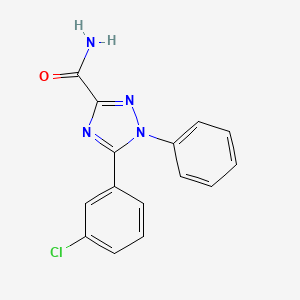
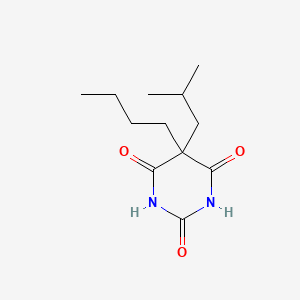
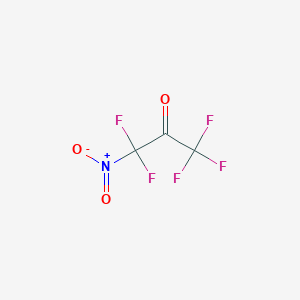
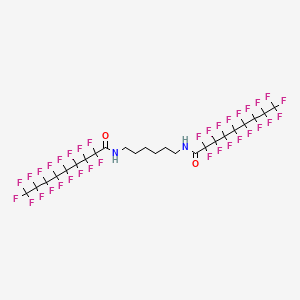
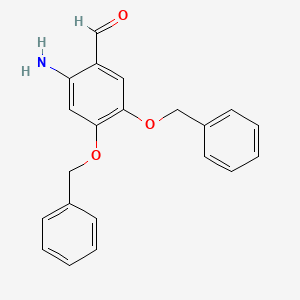
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
